molecular formula C6H7Br2N3O B1431605 N-(4,5-Dibromo-2-methylpyrazol-3-YL)acetamide CAS No. 1426958-44-2

N-(4,5-Dibromo-2-methylpyrazol-3-YL)acetamide

Cat. No.: B1431605
CAS No.: 1426958-44-2
M. Wt: 296.95 g/mol
InChI Key: YILANIFFONMDAR-UHFFFAOYSA-N
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Description

N-(4,5-Dibromo-2-methylpyrazol-3-yl)acetamide is a chemical compound with the molecular formula C6H7Br2N3O It is characterized by the presence of two bromine atoms, a methyl group, and an acetamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dibromo-2-methylpyrazol-3-yl)acetamide typically involves the bromination of 2-methylpyrazole followed by acylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid. The acylation step involves reacting the brominated pyrazole with acetic anhydride or acetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dibromo-2-methylpyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetamide group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

N-(4,5-Dibromo-2-methylpyrazol-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,5-Dibromo-2-methylpyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The bromine atoms and the acetamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-2-methylpyrazol-3-yl)acetamide
  • N-(4,5-Dichloro-2-methylpyrazol-3-yl)acetamide
  • N-(4,5-Difluoro-2-methylpyrazol-3-yl)acetamide

Uniqueness

N-(4,5-Dibromo-2-methylpyrazol-3-yl)acetamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and binding properties. This makes it distinct from other similar compounds that may have different halogen substitutions.

Properties

IUPAC Name

N-(4,5-dibromo-2-methylpyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br2N3O/c1-3(12)9-6-4(7)5(8)10-11(6)2/h1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILANIFFONMDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=NN1C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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